4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide
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Overview
Description
4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide is a complex organic compound that features a combination of fluorine, furan, hydroxyethyl, and sulfonamide groups
Preparation Methods
The synthesis of 4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxyethyl group: This step often involves the reaction of the furan derivative with an appropriate epoxide or halohydrin.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The sulfonamide group can be reduced to form amines or other reduced products.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring and hydroxyethyl group may also play roles in binding to biological targets, affecting the compound’s overall activity and specificity.
Comparison with Similar Compounds
Similar compounds to 4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide include other sulfonamides and fluorinated organic molecules. Compared to these compounds, this compound is unique due to its combination of functional groups, which may confer distinct chemical and biological properties.
Some similar compounds include:
4-fluoro-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide: Lacks the furan ring.
N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide: Lacks the fluorine atom.
4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide: Lacks the methyl group on the benzene ring.
These comparisons highlight the unique structural features of this compound and its potential for diverse applications.
Properties
IUPAC Name |
4-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO4S/c1-9-6-11(14)2-3-13(9)20(17,18)15-7-12(16)10-4-5-19-8-10/h2-6,8,12,15-16H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYSWRORXGJTBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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